molecular formula C10H7Cl2N3 B13103114 5-(2,4-Dichlorophenyl)pyrimidin-2-amine

5-(2,4-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13103114
M. Wt: 240.09 g/mol
InChI Key: NUIJHCAUJSWRBN-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions

Preparation Methods

The synthesis of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation of appropriate starting materials under reflux conditions with the use of Lewis acid promoters .

Chemical Reactions Analysis

5-(2,4-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.

Common reagents used in these reactions include palladium catalysts, boron reagents, and Lewis acids. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha . This interaction can modulate various biological pathways, leading to its observed pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)

InChI Key

NUIJHCAUJSWRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)N

Origin of Product

United States

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